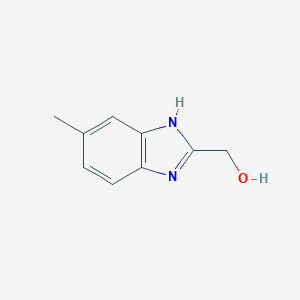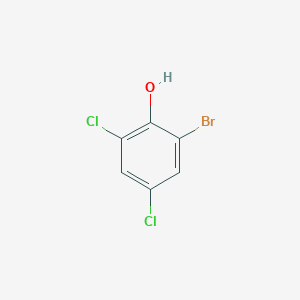
2-Bromo-4,6-dichlorophenol
概要
説明
2-Bromo-4,6-dichlorophenol is a halophenol . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It is used as a standard in organic and pesticide analysis .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4,6-dichlorophenol is C6H3BrCl2O . The molecular weight is 241.89 g/mol . The InChI key is FRPHJINKMDMSPH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Bromophenols are important precursors for forming PBDD/Fs, and their reaction path has always been a research hotspot . The formation characteristic of PBDD/Fs from 2,4,6-TBP were studied .
科学的研究の応用
Computational Study of Imidazole Reactions
Erdogan and Erdoğan (2019) investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-4,6-dichlorophenol. They used Density Functional Theory (DFT) calculations, exploring the chemical species involved and performing molecular electrostatic potential (MEP) map calculations and nuclear magnetic shielding tensor estimations (Erdogan & Erdoğan, 2019).
Pyrolytic Thermal Degradation Studies
Evans and Dellinger (2005) studied the pyrolytic thermal degradation of a mixture containing 2-bromo-4,6-dichlorophenol. Their research focused on the formation of various byproducts, including bromochlorodibenzo-p-dioxins and furans, under different temperature conditions (Evans & Dellinger, 2005).
Oxidative Thermal Degradation
In a similar study in 2006, Evans and Dellinger analyzed the oxidative thermal degradation of the same chemical mixture, observing products like dibenzo-p-dioxin and 4-bromo-6-chlorodibenzofuran. The study provided insights into the effects of chlorine and bromine on hydroxyl radical concentrations (Evans & Dellinger, 2006).
Gas-Chromatographic Analysis of Potable Water
Korenman, Gruzdev, and Kondratenok (2001) developed a gas-chromatographic method for identifying trace amounts of 2-bromo-4,6-dichlorophenol in potable water, emphasizing its importance in water quality assessment (Korenman et al., 2001).
Removal of 2,4-Dichlorophenol from Wastewater
Wang et al. (2015) explored the use of immobilized horseradish peroxidase for removing 2,4-dichlorophenol from wastewater, an application crucial for environmental remediation (Wang et al., 2015).
Mechanisms of Dioxin Formation
Evans and Dellinger (2005) also studied the oxidative thermal degradation of 2-chlorophenol, finding the formation of products like 4,6-dichlorodibenzofuran and dibenzo-p-dioxin. This research provides insight into the mechanisms of dioxin formation in chemical processes (Evans & Dellinger, 2005).
Analysis of Taints in Wines
Capone et al. (2010) identified the presence of compounds like 2,6-dichlorophenol in wines, which are responsible for off-flavors and taints. They developed methods for quantitative analysis of these compounds, essential for quality control in the wine industry (Capone et al., 2010).
Safety And Hazards
2-Bromo-4,6-dichlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
2-bromo-4,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHJINKMDMSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196447 | |
| Record name | 2-Bromo-4,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichlorophenol | |
CAS RN |
4524-77-0 | |
| Record name | 2-Bromo-4,6-dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4524-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-dichlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4524-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,6-dichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-4,6-DICHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R47HFR4HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

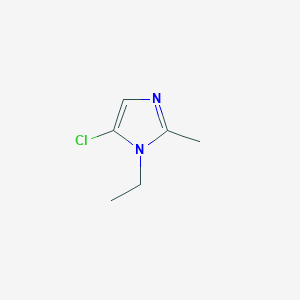
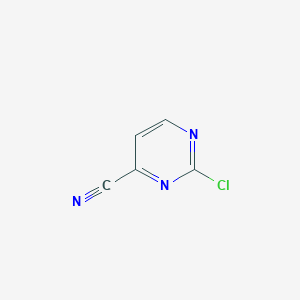
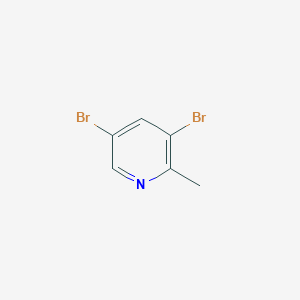
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
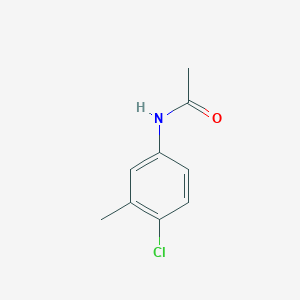
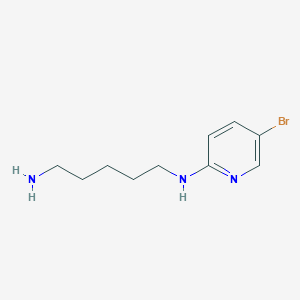
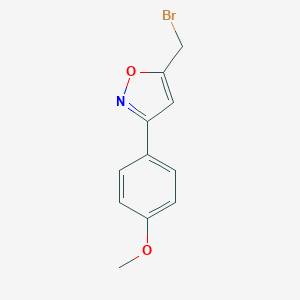
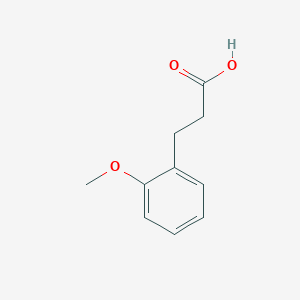
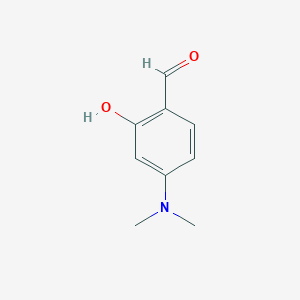
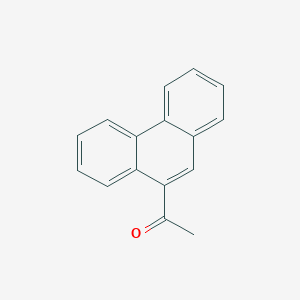
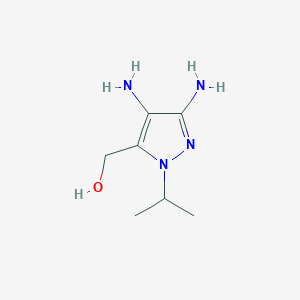
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
